molecular formula C26H34O4 B10986686 6'-butyl-4-tert-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

6'-butyl-4-tert-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

Cat. No.: B10986686
M. Wt: 410.5 g/mol
InChI Key: ZRYJFHLRVOTYSO-UHFFFAOYSA-N
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Description

6’-butyl-4-tert-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused with a pyranochromene system, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-butyl-4-tert-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane and pyranochromene precursors, followed by their fusion under controlled conditions. Common reagents include butyl lithium, tert-butyl chloride, and methyl iodide, with reaction conditions often involving anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6’-butyl-4-tert-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄), and halogenating agents (e.g., Br₂, Cl₂). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6’-butyl-4-tert-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding spiro compounds.

    Biology: Its potential biological activity is explored in various assays to determine its effects on cellular processes.

    Medicine: Research investigates its potential as a therapeutic agent, particularly in areas like anti-inflammatory and anticancer treatments.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6’-butyl-4-tert-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Used in various chemical applications.

    4,4’-Methylenebis(6-tert-butyl-o-cresol): Another antioxidant with industrial applications.

Uniqueness

6’-butyl-4-tert-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

6-butyl-4'-tert-butyl-10-methylspiro[3H-pyrano[3,2-g]chromene-2,1'-cyclohexane]-4,8-dione

InChI

InChI=1S/C26H34O4/c1-6-7-8-17-13-22(28)29-23-16(2)24-20(14-19(17)23)21(27)15-26(30-24)11-9-18(10-12-26)25(3,4)5/h13-14,18H,6-12,15H2,1-5H3

InChI Key

ZRYJFHLRVOTYSO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCC(CC4)C(C)(C)C)C

Origin of Product

United States

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